![molecular formula C17H17F2NO4 B2509982 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,4-difluorobenzamide CAS No. 1797964-06-7](/img/structure/B2509982.png)
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the potential of this compound as an anticancer agent. Its structural features, including the benzamide and difluorobenzene moieties, make it an interesting candidate for inhibiting cancer cell growth or metastasis .
- The presence of phenolic groups in the molecule suggests that it might exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
- Some studies have investigated whether this compound possesses anti-inflammatory properties. Inflammation is associated with various health conditions, and compounds that can modulate inflammatory pathways are of interest in drug development .
- Given the compound’s structural resemblance to certain neuroprotective agents, researchers have explored its effects on neuronal health. Neuroprotection is critical for preventing neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Benzamide derivatives often exhibit antibacterial and antifungal effects. Researchers have evaluated whether this compound can inhibit bacterial or fungal growth, potentially leading to novel antimicrobial agents .
- The compound’s impact on cardiovascular health remains an area of interest. It may influence factors like blood pressure, lipid metabolism, or platelet aggregation .
- Benzamide derivatives can interact with enzymes, affecting their activity. Investigating whether this compound inhibits specific enzymes (such as kinases or proteases) could reveal therapeutic applications .
- Researchers have explored incorporating this compound into drug delivery systems. Its hydrophobic and hydrophilic regions could be advantageous for targeted drug delivery .
Anticancer Properties
Antioxidant Activity
Anti-inflammatory Effects
Neuroprotective Potential
Antibacterial and Antifungal Activities
Cardiovascular Applications
Enzyme Inhibition
Drug Delivery Systems
Wirkmechanismus
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, and its activation has been linked to neuroprotective effects .
Mode of Action
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide binds to the alpha7nAChR, at the same binding site as bungarotoxin . This binding can lead to the activation of the receptor, which can have various downstream effects .
Biochemical Pathways
Upon binding to the alpha7nAChR, N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide can influence several biochemical pathways. It can lead to the depolymerization of beta-amyloid, a protein that can have toxic effects on nerve cells . This compound can also directly act on amyloid protein, reducing its toxic effect on nerve cells .
Result of Action
The binding and activation of alpha7nAChR by N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide can lead to neuroprotective effects . It can improve the toxicity of nerve cells and has been shown to effectively improve the learning ability and memory ability of experimental animals . It can also have anti-inflammatory activity .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-5-4-11(18)8-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLBFMGCOXGADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)F)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.